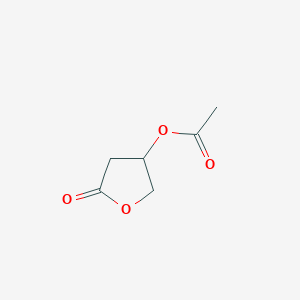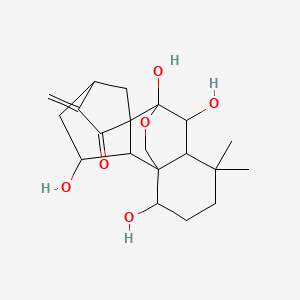
1,2,3-Trimethylimidazolium dimethylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2,3-triméthylimidazolium diméthylphosphate est un liquide ionique de formule chimique C8H17N2O4P. Il est connu pour ses propriétés uniques, telles que sa faible volatilité, sa grande stabilité thermique et son excellente solubilité dans divers solvants. Ces caractéristiques en font un composé précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 1,2,3-triméthylimidazolium diméthylphosphate peut être synthétisé par une réaction entre le 1,2-diméthylimidazole et le triméthylphosphate. La réaction est généralement réalisée sous atmosphère inerte, telle que l'argon, pour éviter les réactions secondaires indésirables. Le mélange est chauffé à 80 °C et agité pendant 1 heure. L'acétonitrile est ensuite ajouté et le mélange est agité à 80 °C pendant 23 heures supplémentaires. Le produit résultant est une poudre incolore avec un point de fusion de 86 à 88 °C .
Méthodes de production industrielle
La production industrielle du 1,2,3-triméthylimidazolium diméthylphosphate suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit est généralement purifié par recristallisation ou d'autres techniques de séparation pour éliminer les impuretés.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2,3-triméthylimidazolium diméthylphosphate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.
Substitution : Le composé peut participer à des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées sous des conditions de température et de pression contrôlées pour garantir la formation des produits désirés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés du 1,2,3-triméthylimidazolium diméthylphosphate, tandis que les réactions de substitution peuvent produire des composés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
Le 1,2,3-triméthylimidazolium diméthylphosphate a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme solvant et catalyseur dans diverses réactions chimiques en raison de ses propriétés uniques.
Médecine : Des recherches sont en cours pour explorer son utilisation potentielle dans les systèmes de délivrance de médicaments et d'autres applications médicales.
5. Mécanisme d'action
Le mécanisme d'action du 1,2,3-triméthylimidazolium diméthylphosphate implique son interaction avec diverses cibles moléculaires et voies. Par exemple, dans la synthèse d'alumino-phosphates microporeux, le composé agit comme un agent de direction de la structure, influençant la formation de structures cristallines spécifiques . Les propriétés uniques du composé, telles que sa capacité à former des interactions π–π, jouent un rôle crucial dans son mécanisme d'action.
Mécanisme D'action
The mechanism of action of 1,2,3-trimethylimidazolium dimethylphosphate involves its interaction with various molecular targets and pathways. For example, in the synthesis of microporous aluminophosphates, the compound acts as a structure-directing agent, influencing the formation of specific crystal structures . The compound’s unique properties, such as its ability to form π–π interactions, play a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,3-Trimethylimidazolium iodide : Ce composé présente des caractéristiques structurales similaires mais des composants anioniques différents.
1,2,3-Trimethylimidazolium methyl sulfate : Un autre composé similaire avec des composants anioniques différents.
1,2,3-Trimethylimidazolium halometallate : Ce composé a été étudié pour ses propriétés structurales et physico-chimiques uniques.
Unicité
Le 1,2,3-triméthylimidazolium diméthylphosphate est unique en raison de son composant anionique spécifique, qui lui confère des propriétés distinctes telles qu'une grande stabilité thermique et une solubilité élevée. Ces propriétés le rendent particulièrement précieux dans les applications où d'autres composés similaires peuvent ne pas avoir les mêmes performances.
Propriétés
Formule moléculaire |
C8H17N2O4P |
|---|---|
Poids moléculaire |
236.21 g/mol |
Nom IUPAC |
dimethyl phosphate;1,2,3-trimethylimidazol-1-ium |
InChI |
InChI=1S/C6H11N2.C2H7O4P/c1-6-7(2)4-5-8(6)3;1-5-7(3,4)6-2/h4-5H,1-3H3;1-2H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
HCPFIKVUGQJDHM-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C=CN1C)C.COP(=O)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)

